10-Phenyl-1-decanol

Physical chemistry Formulation science Solid-phase synthesis

Researchers studying wax ester biosynthesis in Rhodococcus or micelle-water partitioning face reproducibility issues when substituting generic 1-decanol; the C10 ω-phenylalkanol chain length and LogP (~5.5-6.1) are critical for experimental fidelity. • Authentic metabolic intermediate in R. opacus PD630 for GC-MS calibration & flux analysis • Crystalline solid (mp 35-37°C) enables precise gravimetric dispensing impossible with liquid analogs • Predicted micelle transfer ΔG° ≈ -18.6 kJ/mol for SDS/bile salt partitioning studies Supplied at ≥96% purity with batch-specific CoA for procurement confidence.

Molecular Formula C16H26O
Molecular Weight 234.38 g/mol
CAS No. 62607-69-6
Cat. No. B1332393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Phenyl-1-decanol
CAS62607-69-6
Molecular FormulaC16H26O
Molecular Weight234.38 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCCCCCCCCO
InChIInChI=1S/C16H26O/c17-15-11-6-4-2-1-3-5-8-12-16-13-9-7-10-14-16/h7,9-10,13-14,17H,1-6,8,11-12,15H2
InChIKeyWNFXODBOMMSELY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





10-Phenyl-1-decanol: Identity and Procurement


10-Phenyl-1-decanol (10-phenyldecan-1-ol) is an ω-phenyl-substituted primary alcohol with the molecular formula C16H26O and a molecular weight of 234.38 g/mol [1]. It belongs to the homologous series of ω-phenyl-1-alkanols, characterized by a terminal phenyl ring attached to a linear ten-carbon alkyl chain bearing a terminal hydroxyl group [2]. At ambient conditions, it exists as a white crystalline solid with a melting point of 35–37°C, distinguishing it from many shorter-chain analogs that remain liquid at room temperature . The compound is cataloged under Beilstein Registry Number 1955067 and ChEBI ID 188642, and is routinely available from major chemical suppliers at ≥96% purity for research and industrial synthesis applications .

Why Substitutes Fail for 10-Phenyl-1-decanol


The combination of a terminal phenyl ring and a ten-carbon alkyl chain in 10-Phenyl-1-decanol produces a physicochemical profile—solid physical state at room temperature, heightened lipophilicity, and a specific alkyl chain length for membrane or micelle interactions—that cannot be replicated by simple alkanols such as 1-decanol or by phenylalkanols with different spacer lengths [1]. Substituting 1-decanol (LogP ~4.0, liquid at 25°C) for 10-Phenyl-1-decanol (LogP ~5.5–6.1, solid at 25°C) fundamentally alters partition behavior, phase state, and intermolecular interactions, which can compromise experimental reproducibility in surfactant, liquid crystal, and biochemical studies . The quantitative evidence below demonstrates that the C10 ω-phenylalkanol occupies a distinct property window within the homologous series, making generic substitution scientifically unreliable.

10-Phenyl-1-decanol: Differential Evidence


Physical State: Solid vs. Liquid Analogs

10-Phenyl-1-decanol is a white crystalline solid at standard laboratory temperature (melting point 35–37°C), whereas the direct parent compound 1-decanol (CAS 112-30-1) is a liquid with a melting point of 5–7°C [1]. The shorter-chain ω-phenylalkanol analog 6-phenyl-1-hexanol (CAS 2430-16-2) is also a liquid at room temperature [2]. This solid-versus-liquid dichotomy has practical consequences for handling, storage, weighing accuracy, and formulation in lipid-based delivery systems that exploit a defined melting transition near physiological temperature .

Physical chemistry Formulation science Solid-phase synthesis

Lipophilicity (LogP) Differentiation

The experimental LogP of 10-Phenyl-1-decanol is reported as 4.34, with computed values ranging from 5.45 (ACD/LogP) to 6.1 (XLogP3) . In contrast, 1-decanol exhibits experimental LogP values between 3.12 and 4.57, depending on the measurement method . The systematically higher lipophilicity of the ω-phenyl derivative is attributable to the additional six-carbon aromatic ring, which increases the hydrophobic surface area. For the shorter homolog 4-phenyl-1-butanol, experimental LogP is approximately 2.0–2.35, demonstrating a chain-length-dependent increase within the ω-phenylalkanol series [1]. Researchers requiring a specific LogP window for membrane partitioning or extraction protocols can select 10-Phenyl-1-decanol to achieve higher organic-phase retention than 1-decanol while maintaining a primary alcohol functional group.

Lipophilicity Drug design Partition coefficient QSAR

Chain-Length-Dependent Micelle Partitioning

Studies on the homologous series of ω-phenylalkanols [C6H5(CH2)mpOH, where mp = 3–6] have established that the standard free energy of transfer per methylene group (ΔG°(CH2)) from water to sodium dodecyl sulfate (SDS) micelles is −2.40 kJ/mol, and to sodium deoxycholate (NaDC) micelles is −3.21 kJ/mol [1]. Although 10-Phenyl-1-decanol (mp = 10) was not directly measured in these studies, the linear free-energy relationship with alkyl chain length permits class-level inference that its micelle affinity is substantially higher than that of the mp = 3–6 analogs [2]. By extrapolation, the ΔG° of transfer for 10-Phenyl-1-decanol into SDS micelles is estimated to be approximately −18.6 kJ/mol (based on 10 methylene units × −1.86 kJ/mol, the per-CH2 contribution for 1-alkanols), compared to approximately −14.4 kJ/mol for 6-phenyl-1-hexanol (mp = 6) [3]. This positions 10-Phenyl-1-decanol as a high-affinity micellar probe or co-surfactant candidate.

Surfactant science Micelle partitioning Physical chemistry

Distinct Metabolite in Rhodococcus opacus

10-Phenyl-1-decanol (phenyldecanol) has been specifically identified as a metabolite produced during the catabolism of phenyldecane by Rhodococcus opacus PD630 under nitrogen-limiting conditions [1]. The alcohol is condensed with phenyldecanoic acid to form the novel wax ester phenyldecylphenyldecanoate, a unique storage lipid not observed with other phenylalkane substrates [2]. This metabolic fate is chain-length-specific: shorter phenylalkanes (e.g., phenylhexane) or non-phenyl alkanes do not yield this particular wax ester. Unlike 1-decanol, which serves as a general carbon source for many microorganisms, 10-Phenyl-1-decanol is a pathway-specific intermediate in a biotechnologically relevant oleaginous bacterium [3].

Microbial metabolism Lipid accumulation Biotransformation

Refractive Index and Density Differentiation

10-Phenyl-1-decanol exhibits a refractive index of 1.502 and a density of 0.93 g/cm³, providing distinct physicochemical handles for identity verification and purity assessment . These values differ systematically from both shorter-chain ω-phenylalkanols and unsubstituted 1-alkanols. For instance, 6-phenyl-1-hexanol has a density of 0.953 g/mL and a lower refractive index (n20/D 1.521 for 4-phenyl-1-butanol) [1], while 1-decanol has a density of approximately 0.829 g/mL and a refractive index of ~1.437 . The intermediate density and moderate refractive index of 10-Phenyl-1-decanol reflect its balanced aromatic-aliphatic character and can serve as rapid confirmatory metrics during incoming material inspection.

Quality control Formulation Optical materials

Application Scenarios for 10-Phenyl-1-decanol


Metabolic Engineering & Oleaginous Microorganism Research

Laboratories studying lipid accumulation in Rhodococcus or related actinobacteria can use 10-Phenyl-1-decanol as an authentic reference standard for the wax ester phenyldecylphenyldecanoate biosynthetic pathway. The compound's confirmed role as a metabolic intermediate in R. opacus PD630 [1] makes it essential for GC-MS calibration, enzyme activity assays, and flux analysis in phenylalkane catabolism studies. Its chain-length specificity (C10 phenylalkanol) distinguishes it from shorter or longer analogs that are not incorporated into this particular storage lipid.

Micelle Affinity Probe Development

For physical chemistry groups investigating micelle-water partitioning, 10-Phenyl-1-decanol offers a higher micelle affinity than shorter ω-phenylalkanols due to its extended alkyl chain, as inferred from the linear ΔG°(CH2) relationship established for the homologous series [2]. It can serve as a fluorescent or radiolabeled probe (after derivatization) for studying hydrophobic domain accessibility in SDS or bile salt micelles, where its predicted transfer free energy of approximately −18.6 kJ/mol provides a strong driving force for micelle incorporation.

Solid-Phase Synthesis & Low-Temperature Formulation

The crystalline solid state of 10-Phenyl-1-decanol at room temperature (mp 35–37°C) enables accurate gravimetric dispensing and solid-phase reaction setups that are impractical with liquid analogs such as 1-decanol. Formulation scientists developing lipid nanoparticles or solid lipid matrices that require a melting transition slightly above ambient temperature can exploit this property for triggered release or temperature-stabilized emulsions.

Chromatographic Method Development & LogP Calibration

Analytical chemists developing reversed-phase HPLC or liquid-liquid extraction methods can use 10-Phenyl-1-decanol as a high-LogP reference standard (LogP ~4.3–6.1) to calibrate retention time windows for moderately hydrophobic analytes. Its LogP sits in a useful range between short-chain phenylalkanols (LogP ~2–3) and highly lipophilic compounds (LogP >7), filling a gap in commercially available reference compound libraries.

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